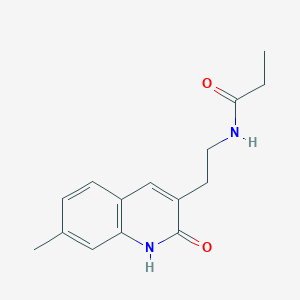

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide

Description

Properties

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-14(18)16-7-6-12-9-11-5-4-10(2)8-13(11)17-15(12)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKANSCDDWFFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide typically involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethylamine, followed by acylation with propionyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxy derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.

Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Key Observations:

Core Aromatic System: The quinoline core in the target compound differs from indeno-furan (TAK375) or naphthalene (S20098), which may alter binding affinity due to variations in π-π stacking and hydrophobic interactions.

Amide vs. Acetamide :

- The propionamide group (vs. acetamide in S20098 or GR196429) introduces a longer alkyl chain, possibly improving metabolic stability or modulating solubility. Propionamide-containing compounds like TAK375 and 4P-PDOT are often optimized for prolonged receptor activation .

Substituent Effects: The 7-methyl group on the quinoline ring may sterically hinder interactions compared to methoxy-substituted analogs (e.g., S20098). Methoxy groups are common in melatonin agonists for hydrogen bonding with receptor residues .

Research Findings and Methodological Context

- Structural Determination: Tools like SHELXL and SHELXT () are critical for resolving crystal structures of such compounds, enabling precise analysis of bond lengths, angles, and conformational stability. For example, SHELXL’s refinement capabilities () could validate the quinoline ring’s planarity and the propionamide side chain’s orientation .

- Structure-Activity Relationships (SAR) : Propionamide derivatives generally exhibit enhanced pharmacokinetic profiles over acetamides due to increased lipophilicity, as seen in TAK375’s clinical success .

Biological Activity

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide is a synthetic compound belonging to the quinoline derivatives class. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H18N2O2

- IUPAC Name : this compound

- CAS Number : 3247968

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to bind to the active sites of these targets, inhibiting their activity and modulating biochemical pathways critical in various diseases. This inhibition can lead to therapeutic effects, particularly in conditions where the target enzyme is crucial.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown potential against several bacterial strains. For instance, studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's anticancer potential has been investigated in various studies. It has demonstrated cytotoxic effects on cancer cell lines, including:

These findings suggest that this compound may act as a potent chemotherapeutic agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells compared to untreated controls.

- Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor growth and improved survival rates in mice bearing xenograft tumors.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Enzyme Inhibition : The compound effectively inhibits specific enzymes linked to cancer progression and microbial resistance.

- Selective Cytotoxicity : It exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting potential for combination therapies.

Q & A

Q. What are the established synthetic routes for N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from a quinoline core. Key steps include:

- Quinoline functionalization : Introduction of the 7-methyl and 2-oxo groups via alkylation/oxidation.

- Ethylpropionamide side-chain addition : Achieved through nucleophilic substitution or coupling reactions (e.g., using propionyl chloride under anhydrous conditions).

- Purification : Chromatography or recrystallization to isolate the final product .

- Critical parameters : Temperature (0–5°C for sensitive steps), solvent choice (e.g., ethanol for solubility), and catalyst selection (e.g., piperidine for Knoevenagel condensations) . Example optimization : Higher yields (≥70%) are reported when using NaBH₄ for reductions instead of harsher reagents .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify quinoline ring protons (δ 6.8–8.2 ppm) and propionamide carbonyl signals (δ ~170 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 312.15) .

- HPLC : Purity assessment (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms.

- Solution-state stability : Hydrolysis of the amide group under physiological pH may generate inactive byproducts . Methodological recommendations :

- Conduct stability studies (e.g., LC-MS monitoring over 24 hours in PBS).

- Use orthogonal assays (e.g., SPR for binding affinity and functional cAMP assays for GPCR activity) .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

- Prodrug modification : Introduce ester groups at the propionamide moiety to enhance membrane permeability, with enzymatic cleavage in vivo .

- Co-crystallization studies : Identify binding pockets to guide substituent additions (e.g., fluorination at the quinoline 7-methyl group for metabolic stability) .

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation .

Q. How can computational modeling guide target identification for this compound?

- Molecular docking : Screen against databases like PDB or AlphaFold models to predict interactions with kinases or GPCRs.

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., interaction with quinoline-binding domains in HDACs) .

- Pharmacophore mapping : Align with known inhibitors (e.g., quinoline-based PARP inhibitors) to infer mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.